molecular formula C12H10N2O B3836722 2-(2-ethoxybenzylidene)malononitrile CAS No. 2826-31-5

2-(2-ethoxybenzylidene)malononitrile

Cat. No.: B3836722
CAS No.: 2826-31-5
M. Wt: 198.22 g/mol
InChI Key: HNJPCUHAXSZEBZ-UHFFFAOYSA-N
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Description

2-(2-Ethoxybenzylidene)malononitrile is an organic compound with the molecular formula C12H10N2O. It is a derivative of benzylidenemalononitrile, characterized by the presence of an ethoxy group attached to the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Ethoxybenzylidene)malononitrile is typically synthesized through the Knoevenagel condensation reaction. This reaction involves the condensation of benzaldehyde with malononitrile in the presence of a base catalyst. The reaction is carried out in an organic solvent such as ethyl acetate, and the catalyst can be a solid base like Ti-Al-Mg hydrotalcite. The reaction conditions include a temperature of around 60°C and a catalyst loading of 2.5 x 10^-4 g/cm^3. The process is considered green and efficient, with high selectivity and conversion rates .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of solid catalysts like hydrotalcites ensures eco-friendly and efficient production. The reaction parameters are optimized to achieve maximum yield and purity, making the process suitable for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethoxybenzylidene)malononitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where the ethoxy group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

2-(2-Ethoxybenzylidene)malononitrile has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Benzylidenemalononitrile: The parent compound without the ethoxy group.

    2-(2-Methoxybenzylidene)malononitrile: A similar compound with a methoxy group instead of an ethoxy group.

Uniqueness

2-(2-Ethoxybenzylidene)malononitrile is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity. This makes it suitable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-[(2-ethoxyphenyl)methylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c1-2-15-12-6-4-3-5-11(12)7-10(8-13)9-14/h3-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNJPCUHAXSZEBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=C(C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60306434
Record name 2-(2-ethoxybenzylidene)malononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60306434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2826-31-5
Record name 2-[(2-Ethoxyphenyl)methylene]propanedinitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2826-31-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 176362
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002826315
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC176362
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176362
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-ethoxybenzylidene)malononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60306434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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